molecular formula C17H21NO4 B11471748 2-methoxyethyl (2S,6S)-2,4-dimethyl-3,6-dihydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate

2-methoxyethyl (2S,6S)-2,4-dimethyl-3,6-dihydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate

Cat. No.: B11471748
M. Wt: 303.35 g/mol
InChI Key: SRMDMAGXAMKCJQ-GUYCJALGSA-N
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Description

2-methoxyethyl (2S,6S)-2,4-dimethyl-3,6-dihydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate is a complex organic compound with a unique structure. It belongs to the class of benzoxazocines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl (2S,6S)-2,4-dimethyl-3,6-dihydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate involves multiple steps, including the formation of the benzoxazocine core and subsequent functionalization. The key steps typically include:

    Formation of the Benzoxazocine Core: This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl (2S,6S)-2,4-dimethyl-3,6-dihydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under specific conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-methoxyethyl (2S,6S)-2,4-dimethyl-3,6-dihydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological pathways and interactions.

    Medicine: Potential therapeutic applications include its use as an analgesic or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methoxyethyl (2S,6S)-2,4-dimethyl-3,6-dihydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazocine Derivatives: Other compounds in this class share similar structural features and biological activities.

    Methoxyethyl Esters: Compounds with similar functional groups may exhibit comparable chemical reactivity and applications.

Uniqueness

2-methoxyethyl (2S,6S)-2,4-dimethyl-3,6-dihydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate is unique due to its specific stereochemistry and functionalization, which confer distinct biological activities and potential therapeutic benefits.

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

2-methoxyethyl (1S,9S)-9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene-12-carboxylate

InChI

InChI=1S/C17H21NO4/c1-11-15(16(19)21-9-8-20-3)13-10-17(2,18-11)22-14-7-5-4-6-12(13)14/h4-7,13,18H,8-10H2,1-3H3/t13-,17-/m0/s1

InChI Key

SRMDMAGXAMKCJQ-GUYCJALGSA-N

Isomeric SMILES

CC1=C([C@H]2C[C@@](N1)(OC3=CC=CC=C23)C)C(=O)OCCOC

Canonical SMILES

CC1=C(C2CC(N1)(OC3=CC=CC=C23)C)C(=O)OCCOC

Origin of Product

United States

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